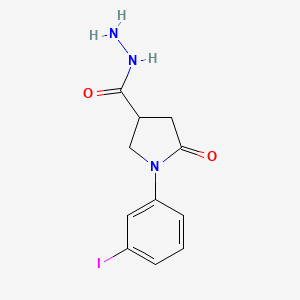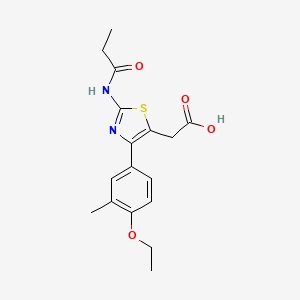
2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a propionamide group, and an ethoxy-methylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Propionamide Group: The propionamide group is introduced through an amidation reaction, where the thiazole derivative is reacted with propionic anhydride or propionyl chloride in the presence of a base such as pyridine.
Attachment of the Ethoxy-Methylphenyl Moiety: This step involves the electrophilic aromatic substitution reaction where the ethoxy-methylphenyl group is introduced to the thiazole ring using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the aromatic ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Wissenschaftliche Forschungsanwendungen
2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-(4-Ethylphenyl)-2-propionamidothiazol-5-yl)acetic acid: Similar structure but with an ethyl group instead of an ethoxy group.
2-(4-(4-Chlorophenyl)-2-propionamidothiazol-5-yl)acetic acid: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy-methylphenyl moiety in 2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities and applications.
Eigenschaften
Molekularformel |
C17H20N2O4S |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-[4-(4-ethoxy-3-methylphenyl)-2-(propanoylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O4S/c1-4-14(20)18-17-19-16(13(24-17)9-15(21)22)11-6-7-12(23-5-2)10(3)8-11/h6-8H,4-5,9H2,1-3H3,(H,21,22)(H,18,19,20) |
InChI-Schlüssel |
XJFPYXALZIBMFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



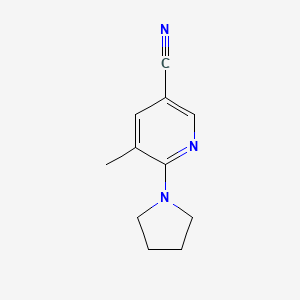

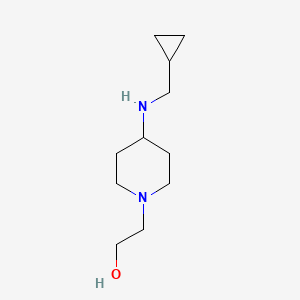
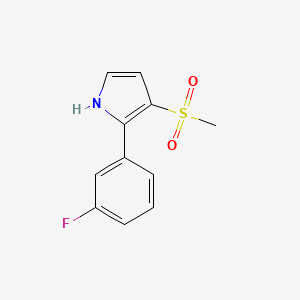



![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)


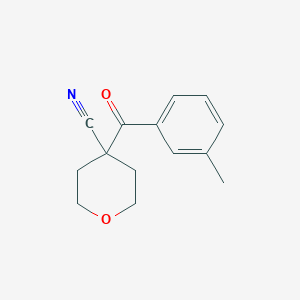
![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)
